2-氰基-N-(吡啶-3-基甲基)乙酰胺

描述

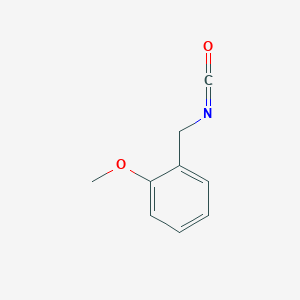

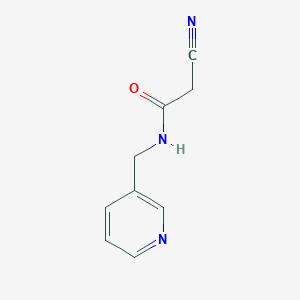

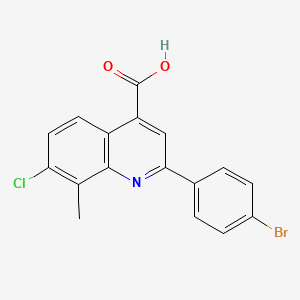

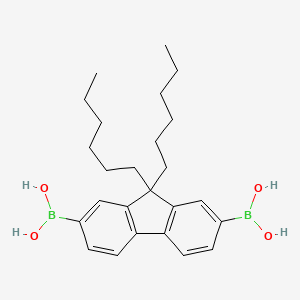

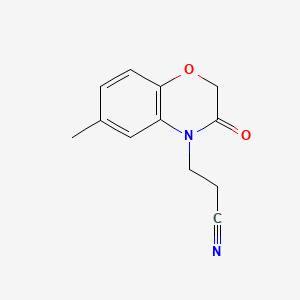

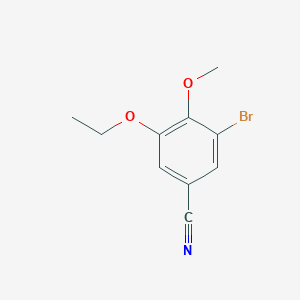

The compound 2-cyano-N-(pyridin-3-ylmethyl)acetamide is a multifunctional molecule that serves as a key precursor for the synthesis of various heterocyclic derivatives. These derivatives include structures with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which are of significant interest due to their potential biological activities, particularly as antitumor agents .

Synthesis Analysis

The synthesis of heterocyclic compounds derived from 2-cyano-N-(pyridin-3-ylmethyl)acetamide involves the reaction of amino-thiophene derivatives with ethyl cyanoacetate to form the cyanoacetamido moiety, which then undergoes various cyclization and reaction pathways. These pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diverse array of products. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for further chemical transformations and biological testing .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including those derived from 2-cyano-N-(pyridin-3-ylmethyl)acetamide, can be complex, with the potential for tautomeric equilibria as observed in the study of 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b']dipyridine-3-carbonitrile. Such equilibria and the overall molecular structure are often studied using density functional theory (DFT) quantum chemical calculations to understand the electronic and spatial configuration of the molecules, which is crucial for predicting their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is highlighted by their ability to form various heterocyclic compounds. For instance, ylidene derivatives of cyanothioacetamide reacted with ethyl acetoacetate to yield pyridinethiol derivatives, which were further transformed into pyridine and annelated pyridine derivatives through reactions with hydrazine hydrate, ethyl iodide, methyl chloroacetate, and α-chloro ethyl acetoacetate. These reactions showcase the versatility of cyanoacetamide derivatives in synthesizing a wide range of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-cyano-N-(pyridin-3-ylmethyl)acetamide are influenced by their heterocyclic nature and the presence of various functional groups. These properties are essential for understanding the solubility, stability, and overall behavior of the compounds under different conditions. While the provided papers do not detail specific physical and chemical properties, such information would typically be determined through experimental methods such as melting point analysis, solubility testing, and spectroscopic techniques like NMR and IR spectroscopy .

Relevant Case Studies

The antitumor activities of the synthesized heterocyclic compounds were evaluated in vitro using three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Many of the compounds exhibited high inhibitory effects, demonstrating their potential as antitumor agents. These findings underscore the importance of the structural diversity and reactivity of cyanoacetamide derivatives in medicinal chemistry and drug discovery .

科学研究应用

化学合成和衍生物形成

2-氰基-N-(吡啶-4-基)乙酰胺被用于合成各种化合物。例如,它可用于与不同化学物质如肼酰氯、苄亚甲基丙二腈和苯异硫氰酸酯(Dawood, Alsenoussi, & Ibrahim, 2011)反应,从而制备氨基吡唑、联吡啶、1,2,4-噻二唑和1,3-噻唑等化合物。同样,这种化合物在合成各种杂环化合物如吡咯、吡啶、香豆素、噻唑和其他衍生物(Fadda et al., 2017)中起着重要作用。

抗癌应用

衍生物2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑啉-2-基亚甲基)乙酰胺及其相关化合物已被用于抗癌活性测试。研究表明对特定白血病细胞系具有强效和选择性细胞毒作用(Horishny, Arshad, & Matiychuk, 2021)。

金属络合物形成

2-氰基-N-(吡啶-3-基甲基)乙酰胺衍生物被用于合成金属络合物。这些络合物具有不同的几何构型和键合方式,具有在催化和材料科学等各个领域的潜在应用(Al-jeboori, Al-Tawel, & Ahmad, 2010)。

抗微生物特性

使用2-氰基-N-(吡啶-3-基甲基)乙酰胺合成的一些衍生物表现出抗微生物特性。这些化合物已被评估其对一系列微生物的有效性(Bondock, Rabie, Etman, & Fadda, 2008)。

安全和危害

属性

IUPAC Name |

2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFMQBDZEJECPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405126 | |

| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

CAS RN |

283153-85-5 | |

| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)